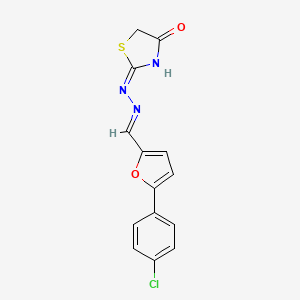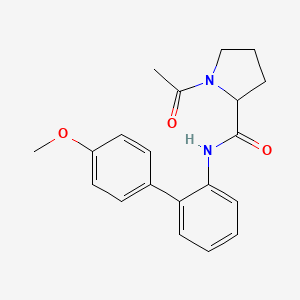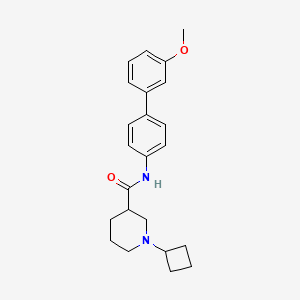
5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, also known as CPTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. CPTH is a thiazolidinone derivative that has been shown to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that play a critical role in the regulation of gene expression.
作用机制
5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone inhibits the activity of HATs by binding to the active site of the enzyme. HATs catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histones. This process is important for the regulation of gene expression, as the acetylation of histones can alter the chromatin structure and promote the binding of transcription factors to DNA. 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone binds to the active site of HATs and prevents the transfer of the acetyl group, thereby inhibiting the acetylation of histones and regulating gene expression.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can inhibit the growth and proliferation of cancer cells, including breast cancer, prostate cancer, and leukemia cells. 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the development and metastasis of cancer.
实验室实验的优点和局限性
One advantage of using 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone in lab experiments is that it is a specific inhibitor of HATs, which allows for the selective inhibition of histone acetylation. This specificity reduces the potential for off-target effects and allows for the precise modulation of gene expression. However, one limitation of using 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is that it is a relatively new compound, and its long-term effects on cells and organisms are not well understood. Additionally, 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone may have limited efficacy in certain types of cancer, and further research is needed to determine its potential applications.
未来方向
There are several future directions for research on 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. One area of research is the development of more potent and selective inhibitors of HATs. Additionally, further studies are needed to determine the long-term effects of 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone on cells and organisms. Another area of research is the investigation of the potential use of 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the potential applications of 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone in other areas of research, such as epigenetics and neurobiology, should be explored.
合成方法
The synthesis of 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 5-(4-chlorophenyl)-2-thiohydantoin. This intermediate is then treated with furfural in the presence of sodium hydroxide to form 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. The overall synthesis of 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is shown in Figure 1.
科学研究应用
5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to have potential applications in the field of cancer research. It has been demonstrated that 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can inhibit the activity of HATs, which are enzymes that are involved in the acetylation of histones. Histone acetylation plays a critical role in the regulation of gene expression, and aberrant histone acetylation has been linked to the development of cancer. By inhibiting the activity of HATs, 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can potentially prevent the development of cancer by regulating the expression of genes that are involved in cell growth and proliferation.
属性
IUPAC Name |
(2E)-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-10-3-1-9(2-4-10)12-6-5-11(20-12)7-16-18-14-17-13(19)8-21-14/h1-7H,8H2,(H,17,18,19)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTUCDHIMAYDPK-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=N\N=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-N-phenyl-3-piperidinamine](/img/structure/B6056019.png)

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 4-bromobenzoate](/img/structure/B6056034.png)
![1-{2-[(2,2-diallyl-1-pyrrolidinyl)methyl]-5-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6056045.png)
![2-furaldehyde [5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6056052.png)
![2-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6056057.png)
![2-(4-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B6056062.png)

![3-butyl-1-methyl-4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperazinone](/img/structure/B6056072.png)
![1,3-benzodioxol-5-yl[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6056090.png)

![1-[(dimethylamino)sulfonyl]-N-isobutyl-3-piperidinecarboxamide](/img/structure/B6056105.png)
![ethyl 4-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-piperidinecarboxylate](/img/structure/B6056113.png)
![(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-5-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6056129.png)